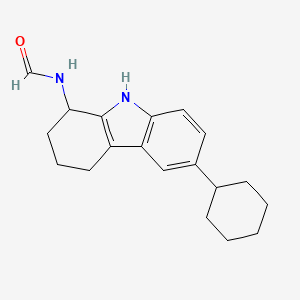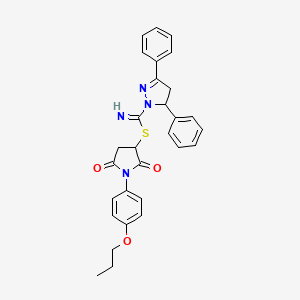
(6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide, also known as CTFC, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of (6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide is not fully understood, but it is believed to act through multiple pathways. In neuroscience, this compound has been shown to protect neurons from oxidative stress and inflammation. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation. The exact mechanisms of these effects are still being studied.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In neuroscience, this compound has been shown to increase levels of antioxidant enzymes and reduce levels of inflammatory cytokines. In cancer research, this compound has been shown to inhibit the activity of various cancer-related enzymes and increase the expression of tumor suppressor genes. The effects of this compound on other physiological systems are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide is its versatility in various scientific research fields. Its potential applications in neuroscience, cancer research, and drug discovery make it a valuable compound for researchers. However, one limitation of this compound is its low yield in synthesis, which may limit its availability for large-scale experiments.
Zukünftige Richtungen
There are many potential future directions for the study of (6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide. In neuroscience, further studies could investigate the mechanisms of this compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. In cancer research, further studies could investigate the potential of this compound as a novel anticancer agent and its use in combination therapies. In drug discovery, further studies could focus on the development of new drug candidates based on the structure of this compound. Overall, the study of this compound has the potential to lead to significant advancements in various scientific research fields.
Synthesemethoden
(6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, including cyclohexanone, sodium borohydride, and formic acid. The final product is obtained through a purification process using column chromatography. The yield of the synthesis is typically around 50%.
Wissenschaftliche Forschungsanwendungen
(6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anticancer properties and may be useful in the development of new cancer therapies. In drug discovery, this compound has been used as a starting point for the development of new drug candidates.
Eigenschaften
IUPAC Name |
N-(6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-12-20-18-8-4-7-15-16-11-14(13-5-2-1-3-6-13)9-10-17(16)21-19(15)18/h9-13,18,21H,1-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUPZBSTRZGLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)NC4=C3CCCC4NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5003065.png)
![4-(2-chloro-5-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5003080.png)
![N'-(2-phenoxyacetyl)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5003092.png)

![3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-chloro-4H-chromen-4-one](/img/structure/B5003107.png)

![{4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5003127.png)


![9-[3-(2-nitrophenoxy)propyl]-9H-carbazole](/img/structure/B5003156.png)
![1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one](/img/structure/B5003158.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5003164.png)

![4-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5003175.png)